molecular formula C21H19ClN2O4S2 B2926332 N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(2-chlorophenyl)methyl]ethanediamide CAS No. 896337-70-5

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(2-chlorophenyl)methyl]ethanediamide

Cat. No.: B2926332
CAS No.: 896337-70-5
M. Wt: 462.96
InChI Key: JEPQPTPJWMJBJL-UHFFFAOYSA-N
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Description

N-[2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(2-chlorophenyl)methyl]ethanediamide (hereafter referred to as the target compound) is a complex molecule featuring:

  • A central ethanediamide (oxalamide) linker.
  • A benzenesulfonyl group attached to a thiophen-2-yl-substituted ethyl chain.
  • A 2-chlorophenylmethyl moiety.

Its design aligns with trends in neuropeptide FF receptor antagonists and TSPO tracers, where sulfonamide and chlorophenyl groups are common .

Properties

IUPAC Name

N'-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N-[(2-chlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S2/c22-17-10-5-4-7-15(17)13-23-20(25)21(26)24-14-19(18-11-6-12-29-18)30(27,28)16-8-2-1-3-9-16/h1-12,19H,13-14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPQPTPJWMJBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-chlorophenyl)methyl]ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-chlorophenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-chlorophenyl)methyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-chlorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The target compound is compared below with structurally related molecules from the evidence. Key differences in substituents, linker groups, and heterocycles are highlighted.

Compound Key Substituents Linker/Backbone Yield (%) Key Spectral Data
Target Compound: N-[2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(2-chlorophenyl)methyl]ethanediamide Benzenesulfonyl, thiophen-2-yl, 2-chlorophenylmethyl Ethanediamide N/A Not reported in evidence
N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N′-[(2-methoxyphenyl)methyl]ethanediamide 4-Chlorobenzenesulfonyl, furan-2-yl, 2-methoxyphenylmethyl Ethanediamide N/A RN: 877816-43-8
(2S,4S)-1-[(2-Chlorophenyl)methyl]-4-{[(4-methoxyphenyl)methyl]amino}-N-(2-phenylethyl)pyrrolidine-2-carboxamide 2-Chlorophenylmethyl, 4-methoxyphenylmethylamino, phenylethyl Pyrrolidine-carboxamide 59–73% NMR (δ 7.2–6.7 ppm for aromatic protons)
2-(4-{N-[(Thiophen-2-yl)methyl]-4-methylbenzensulfonamido}phenyl)essigsäure Thiophen-2-ylmethyl, 4-methylbenzenesulfonyl Acetic acid derivative 77% IR: 1700 cm⁻¹ (C=O stretch)
(S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride 2-Chlorophenyl, thiophen-2-ylethylamino Methyl ester, amino acid N/A HCl salt; Chiral center confirmed by NMR

Key Structural and Functional Differences

a) Ethanediamide vs. Carboxamide Linkers

The ethanediamide linker in the target compound and its analog provides two amide bonds, which may enhance hydrogen-bonding capacity compared to single carboxamide linkers in pyrrolidine-based compounds (e.g., ). This could improve target selectivity or metabolic stability .

b) Heterocyclic Substituents: Thiophene vs. Furan

Replacing thiophen-2-yl (target compound) with furan-2-yl (as in ) reduces electron-richness due to sulfur’s polarizability in thiophene.

c) Sulfonyl Group Variations
  • The target compound’s benzenesulfonyl group is distinct from the 4-chlorobenzenesulfonyl group in , which introduces an electron-withdrawing chlorine atom. This may alter electronic interactions with target proteins.
  • Compound features a 4-methylbenzenesulfonyl group, which increases steric bulk compared to unsubstituted benzenesulfonyl.
d) Chlorophenyl Positioning

The 2-chlorophenyl group in the target compound is a common motif in CNS-targeting agents (e.g., TSPO tracers like [11C]PK11195 ). Its ortho-substitution may influence binding compared to para-substituted analogs.

Hypothetical Pharmacological Implications

  • Neuropeptide FF Receptor Antagonism : Pyrrolidine-carboxamide analogs are designed for this purpose. The target compound’s sulfonamide and chlorophenyl groups may similarly modulate receptor interactions.
  • TSPO Binding : The 2-chlorophenyl group aligns with tracers like [11C]PK11195 , though the ethanediamide linker may reduce brain uptake compared to smaller linkers.

Biological Activity

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(2-chlorophenyl)methyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H19ClN2O3SC_{19}H_{19}ClN_2O_3S, indicating the presence of multiple functional groups, including a sulfonamide, an amide, and a thiophene moiety. The structure can be represented as follows:

N 2 benzenesulfonyl 2 thiophen 2 yl ethyl N 2 chlorophenyl methyl ethanediamide\text{N 2 benzenesulfonyl 2 thiophen 2 yl ethyl N 2 chlorophenyl methyl ethanediamide}

Key Features:

  • Sulfonamide Group: Known for its antibacterial properties.
  • Thiophene Ring: Contributes to the compound's electronic properties and potential biological interactions.
  • Amide Linkage: Enhances stability and solubility in biological systems.

Antimicrobial Properties

Research indicates that compounds with sulfonamide groups often exhibit significant antibacterial and antifungal activities. The specific derivative under discussion has shown promising results in inhibiting various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that this compound may be effective against common pathogens, making it a candidate for further pharmacological studies.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors involved in bacterial metabolism or cell wall synthesis. Similar sulfonamide compounds have been shown to inhibit dihydropteroate synthase, a critical enzyme in folate biosynthesis in bacteria.

Case Studies

  • Antibacterial Efficacy Study:
    A study conducted on the antibacterial efficacy of various sulfonamide derivatives included this compound. The compound demonstrated a significant reduction in bacterial colony formation in vitro, indicating strong antibacterial activity.
  • Fungal Inhibition Assay:
    In a separate assay focused on antifungal properties, the compound was tested against Candida albicans. Results showed an MIC of 64 µg/mL, suggesting potential use in treating fungal infections.

Comparative Analysis with Related Compounds

To understand the biological activity better, a comparative analysis with structurally similar compounds was conducted:

Compound Name Structure Biological Activity
N-[4-chloro-2-(benzenesulfonyl)-phenyl]-3,4-dimethoxybenzene-1-sulfonamideStructureEnhanced antibacterial activity due to chloro substitution
N-[2-(thiophen-3-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamideStructureExhibits moderate antifungal properties

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